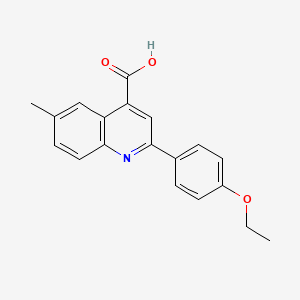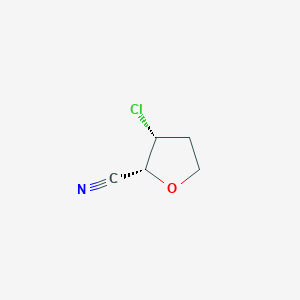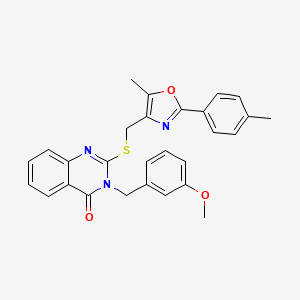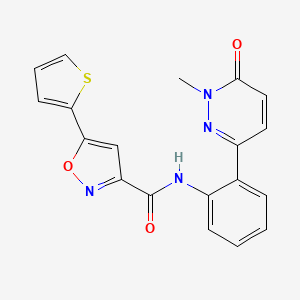
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse biological activities . They are characterized by a benzene ring fused with a pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions like the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions . These classical synthesis protocols are still used today for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused with a pyridine ring . The exact structure of “2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid” would require more specific information.Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure. They are generally characterized by low redox potential, stability, and electron transfer reactions .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Research on analogues of ethoxyquin, a compound structurally related to 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, highlights its application as an antioxidant. Ethoxyquin and its analogues, such as hydroquin, have demonstrated efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation, suggesting potential antioxidant applications for similar compounds (A. J. de Koning, 2002).
Analytical Chemistry for Antioxidant Activity
In analytical chemistry, methods for determining antioxidant activity are critical for evaluating the efficacy of compounds like this compound. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are among the assays used to assess the antioxidant potential of chemical compounds (I. Munteanu & C. Apetrei, 2021).
Environmental Science and Bioremediation
The sorption and degradation behaviors of carboxylic acids and their derivatives, including phenoxy herbicides and other related compounds, are crucial for environmental management and remediation. Understanding how these compounds interact with soil and aquatic environments enables the development of strategies for mitigating their impact on ecosystems (D. Werner et al., 2012).
Drug Synthesis and Medical Applications
Compounds with carboxylic acid functionalities are extensively studied for their applications in drug synthesis and as potential therapeutics. Levulinic acid, a bio-based platform chemical, and its derivatives exemplify the versatility of carboxylic acids in synthesizing value-added chemicals, including pharmaceuticals. Such compounds are explored for their potential in cancer treatment, medical materials, and other medical fields, underscoring the significance of carboxylic acid derivatives in medicinal chemistry (Mingyue Zhang et al., 2021).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds like indole derivatives interact with their targets, leading to changes in cellular processes . These interactions can inhibit or promote the activity of the target, leading to various downstream effects.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been shown to affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds like indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the interaction of the compound with its targets and the subsequent changes in cellular processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-7-5-13(6-8-14)18-11-16(19(21)22)15-10-12(2)4-9-17(15)20-18/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAMQLSVJIZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2424147.png)
![4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2424148.png)



![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2424153.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2424155.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide](/img/structure/B2424158.png)
![2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2424159.png)
![3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2424163.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2424164.png)

![1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2424166.png)
